An In-depth Technical Guide to 4-(4-Ethoxyphenyl)cyclohexanone
An In-depth Technical Guide to 4-(4-Ethoxyphenyl)cyclohexanone
Introduction
4-(4-Ethoxyphenyl)cyclohexanone is a bifunctional organic molecule featuring a cyclohexanone ring substituted at the 4-position with an ethoxyphenyl group. This unique combination of a polar ketone and a substituted aromatic ring suggests its potential as a key intermediate in the synthesis of complex molecules. Its structural similarity to compounds used in liquid crystal technology and pharmaceuticals makes it a molecule of significant interest for researchers in materials science and drug discovery. The cyclohexanone moiety offers a reactive handle for a variety of chemical transformations, while the ethoxyphenyl group can influence the molecule's electronic and physical properties, such as its liquid crystalline behavior and biological activity.[1]
Molecular Structure and Physicochemical Properties
The molecular structure of 4-(4-Ethoxyphenyl)cyclohexanone consists of a central cyclohexanone ring with an ethoxyphenyl substituent at the para position. The interplay between the aliphatic ring and the aromatic substituent dictates its physical and chemical characteristics.
Caption: Molecular structure of 4-(4-Ethoxyphenyl)cyclohexanone.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4-(4-Ethoxyphenyl)cyclohexanone, estimated from data for analogous compounds.
| Property | Predicted Value | Basis for Prediction | Citation |
| Molecular Formula | C₁₄H₁₈O₂ | - | - |
| Molecular Weight | 218.29 g/mol | - | - |
| Appearance | White to off-white solid | Based on 4-phenylcyclohexanone. | [2][3] |
| Melting Point | > 77-80 °C | Higher than 4-phenylcyclohexanone due to the additional ethoxy group increasing intermolecular forces. | |
| Solubility | Soluble in organic solvents like methanol, ethanol, and acetone; sparingly soluble in water. | General solubility of cyclohexanone derivatives and ethers. | [3] |
Synthesis and Purification
Caption: Proposed synthetic workflow for 4-(4-Ethoxyphenyl)cyclohexanone.
Detailed Experimental Protocol (Proposed)
-
Suzuki-Miyaura Coupling:
-
To a solution of 4-iodoanisole and cyclohex-3-en-1-one in a suitable solvent system (e.g., toluene/water), add a palladium catalyst such as Pd(PPh₃)₄ and a base (e.g., Na₂CO₃).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, extract the organic layer, and purify by column chromatography to yield 4-(4-methoxyphenyl)cyclohex-3-en-1-one.
-
-
Hydrogenation:
-
Dissolve the product from the previous step in a suitable solvent like ethanol.
-
Add a hydrogenation catalyst, such as palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the double bond is reduced.
-
Filter off the catalyst and concentrate the solvent to obtain 4-(4-methoxyphenyl)cyclohexanone.
-
-
Demethylation:
-
Dissolve the 4-(4-methoxyphenyl)cyclohexanone in a dry, inert solvent like dichloromethane.
-
Cool the solution in an ice bath and add boron tribromide (BBr₃) dropwise.
-
Allow the reaction to warm to room temperature and stir until the demethylation is complete (monitored by TLC).
-
Quench the reaction carefully with water, and extract the product to yield 4-(4-hydroxyphenyl)cyclohexanone.
-
-
Williamson Ether Synthesis:
-
Dissolve the 4-(4-hydroxyphenyl)cyclohexanone in a polar aprotic solvent such as acetone or DMF.
-
Add a base, typically potassium carbonate (K₂CO₃), followed by ethyl iodide.
-
Heat the mixture to reflux and maintain it until the starting material is consumed.
-
After cooling, filter off the inorganic salts and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product, 4-(4-Ethoxyphenyl)cyclohexanone.
-
Spectroscopic Analysis (Predicted)
The structural features of 4-(4-Ethoxyphenyl)cyclohexanone would give rise to a characteristic spectroscopic signature.
Infrared (IR) Spectroscopy
-
C=O stretch: A strong, sharp absorption band is expected around 1715 cm⁻¹, characteristic of a ketone in a six-membered ring.
-
C-O-C stretch (ether): Asymmetric and symmetric stretching vibrations for the ethoxy group will likely appear in the 1250-1040 cm⁻¹ region.
-
Aromatic C=C stretch: Peaks in the 1600-1450 cm⁻¹ range are expected due to the phenyl ring.
-
C-H stretch: Aliphatic C-H stretching from the cyclohexyl and ethyl groups will be observed around 2950-2850 cm⁻¹, while aromatic C-H stretching will appear above 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Two doublets are expected in the aromatic region (δ 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.[7]
-
Ethoxy Group: A quartet around δ 4.0 ppm (for the -OCH₂-) and a triplet around δ 1.4 ppm (for the -CH₃) are predicted.
-
Cyclohexanone Protons: A complex pattern of multiplets is expected in the δ 1.8-3.0 ppm range. The proton at the C4 position (methine proton) will likely be a multiplet around δ 2.5-3.0 ppm.[8] The protons alpha to the carbonyl group will be the most downfield of the cyclohexyl protons.
-
-
¹³C NMR:
-
Carbonyl Carbon: A peak around δ 210 ppm is characteristic of the ketone.[9]
-
Aromatic Carbons: Signals for the six aromatic carbons will appear in the δ 114-160 ppm region. The carbon attached to the oxygen of the ethoxy group will be the most downfield.
-
Ethoxy Group Carbons: The -OCH₂- carbon is expected around δ 63 ppm, and the -CH₃ carbon around δ 15 ppm.
-
Cyclohexanone Carbons: The aliphatic carbons of the cyclohexanone ring will resonate in the δ 25-50 ppm range.[9]
-
Potential Applications
Given its structure, 4-(4-Ethoxyphenyl)cyclohexanone is a promising candidate for several advanced applications.
Liquid Crystals
The rigid core of the ethoxyphenyl group combined with the cyclohexanone ring is a common structural motif in liquid crystalline materials.[10] Such compounds can exhibit nematic or smectic phases, which are crucial for applications in displays and optical switching devices.[11][12] The ethoxy tail can influence the mesophase stability and transition temperatures.
Pharmaceutical Intermediates
Cyclohexanone derivatives are important scaffolds in medicinal chemistry, appearing in a range of therapeutic agents, including analgesics and anti-inflammatory drugs.[1] The 4-arylcyclohexanone framework, in particular, has been investigated for its potential biological activities.[13][14] The title compound could serve as a precursor for more complex molecules with potential therapeutic value.[15][16]
Safety and Handling
The safety profile of 4-(4-Ethoxyphenyl)cyclohexanone is not specifically documented. However, based on the known hazards of its constituent moieties, cyclohexanone and substituted phenols, certain precautions are warranted.
-
General Hazards: Similar to other substituted cyclohexanones, it may cause skin, eye, and respiratory irritation.[2][17] Inhalation or ingestion should be avoided.
-
Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[18][19]
-
Storage: Store in a cool, dry place away from oxidizing agents.[18]
Conclusion
4-(4-Ethoxyphenyl)cyclohexanone is a molecule with considerable potential, primarily as an intermediate in the synthesis of liquid crystals and novel pharmaceutical agents. While direct experimental data is sparse, a comprehensive understanding of its properties and reactivity can be extrapolated from closely related compounds. The proposed synthetic route via a Suzuki-Miyaura coupling provides a viable method for its preparation, opening the door for further investigation into its unique characteristics and applications. As with any novel chemical, appropriate safety precautions should be taken during its handling and use.
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